(+)-Tetrabenazine
CAS No.: 1026016-83-0
Cat. No.: VC0001504
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1026016-83-0 |
---|---|
Molecular Formula | C19H27NO3 |
Molecular Weight | 317.4 g/mol |
IUPAC Name | (3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
Standard InChI | InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1 |
Standard InChI Key | MKJIEFSOBYUXJB-GDBMZVCRSA-N |
Isomeric SMILES | CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2CC1=O)OC)OC |
SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |
Canonical SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |
Mechanism of Action
Tetrabenazine works by inhibiting VMAT2, thereby reducing the amount of monoamines stored in synaptic vesicles. This action is particularly effective in managing hyperkinetic disorders, as it decreases the excessive release of dopamine, which is associated with involuntary movements . The drug is metabolized into two main metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-HTBZ, with α-HTBZ being a potent VMAT2 inhibitor similar to the parent compound .
Clinical Uses
Tetrabenazine is primarily used for treating chorea in Huntington's disease, a condition characterized by involuntary movements. It is also used off-label for other hyperkinetic disorders such as Tourette syndrome and tardive dyskinesia .
Pharmacokinetics
Tetrabenazine is extensively metabolized by the liver, primarily by the enzyme CYP2D6, into its active metabolites. The half-life of its main active metabolite, α-HTBZ, ranges from 4 to 8 hours . The drug's metabolism can be influenced by CYP2D6 inhibitors, which may increase the risk of adverse effects .
Comparison with Other VMAT2 Inhibitors
Tetrabenazine is part of a class of drugs known as VMAT2 inhibitors, which also includes newer agents like valbenazine and deutetrabenazine. These newer drugs offer improved pharmacokinetic profiles and potentially reduced side effects compared to tetrabenazine .
Data Table: Tetrabenazine Overview
Category | Description |
---|---|
Drug Class | Vesicular Monoamine Transporter 2 (VMAT2) Inhibitor |
Primary Use | Treatment of chorea associated with Huntington's disease |
Mechanism | Inhibits VMAT2, reducing monoamine neurotransmitter levels |
Metabolism | Extensively metabolized by liver enzymes, primarily CYP2D6 |
Side Effects | Depression, suicidal thoughts, sedation, akathisia |
Brand Names | Xenazine, Nitoman |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume